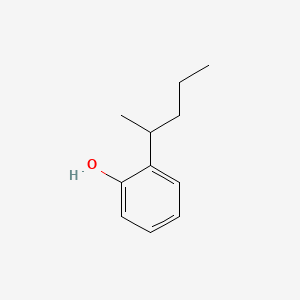

2-(1-Methylbutyl)phenol

Description

Contextualization within Phenolic Compounds Research

Phenolic compounds are a significant class of chemicals that are widely utilized as precursors in the production of a vast array of materials, including polymers, dyes, pharmaceuticals, and agrochemicals. The alkylation of phenols is a fundamental chemical transformation that modifies their physical and chemical properties, leading to a broad spectrum of applications. This process involves the introduction of an alkyl group onto the aromatic ring of the phenol (B47542), which can be directed to the ortho, meta, or para positions relative to the hydroxyl group.

The synthesis of 2-(1-methylbutyl)phenol typically falls under the umbrella of Friedel-Crafts alkylation reactions. This class of reactions involves the alkylation of an aromatic ring using an alkylating agent in the presence of a catalyst. Common alkylating agents for phenol include alkenes, alcohols, and alkyl halides. The choice of catalyst and reaction conditions plays a crucial role in determining the regioselectivity of the alkylation, influencing whether the alkyl group attaches at the ortho or para position, and the extent of polyalkylation. Research in this area often focuses on developing more efficient and selective catalytic systems to control the formation of specific isomers.

Significance in Contemporary Chemical Science

The significance of 2-(1-methylbutyl)phenol in contemporary chemical science is primarily understood through the broader context of ortho-alkylated phenols. These compounds are valuable intermediates in organic synthesis. The presence of a bulky alkyl group at the ortho position to the hydroxyl group can influence the reactivity of the phenol, for instance by providing steric hindrance that can direct subsequent reactions to other positions on the ring or modulate the antioxidant properties of the molecule.

While specific, large-scale industrial applications for 2-(1-methylbutyl)phenol are not widely documented in publicly available literature, related alkylated phenols are of significant commercial importance. For example, various tert-alkylated phenols are used as antioxidants in plastics and rubber, as UV stabilizers, and in the production of resins and surfactants. It is plausible that 2-(1-methylbutyl)phenol could find utility in similar areas, potentially offering nuanced properties due to the specific structure of its sec-amyl group.

Further academic investigation into 2-(1-methylbutyl)phenol could uncover unique applications. Its specific stereochemistry and the nature of the secondary alkyl group may impart distinct biological activities or material properties that differ from more commonly studied alkylated phenols. As a result, it remains a compound of interest for researchers exploring the structure-property relationships within the diverse family of alkylated phenolic compounds. The study of its synthesis also contributes to the broader understanding and refinement of selective C-H functionalization and alkylation methodologies in organic chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C11H16O | nih.gov |

| Molecular Weight | 164.24 g/mol | nih.gov |

| CAS Number | 87-26-3 | nih.gov |

| IUPAC Name | 2-(pentan-2-yl)phenol | nih.gov |

| Appearance | Liquid | rsc.org |

| Boiling Point | 92 °C at 4 mmHg | rsc.org |

| Flash Point | 111 °C | rsc.org |

| Specific Gravity | 0.98 at 20/20 °C | rsc.org |

| Refractive Index | 1.52 | rsc.org |

Spectroscopic Data

| Technique | Data | Source |

| Mass Spectrometry | ESI-QTOF, MS2, Negative ion mode, Precursor m/z: 163.1128387 [M-H]- | nih.govmassbank.jp |

| Infrared Spectroscopy | Vapor Phase and Capillary Cell (Neat) spectra available. | nih.gov |

| 1H NMR Spectroscopy | Data available for the related compound 2-sec-butylphenol (B1202637). | chemicalbook.com |

| 13C NMR Spectroscopy | Data available for the related compound 2-tert-amylphenol. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-pentan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-6-9(2)10-7-4-5-8-11(10)12/h4-5,7-9,12H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMXEVFSCNLHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041452 | |

| Record name | 2-(1-Methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-26-3, 26401-74-1 | |

| Record name | 2-(1-Methylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylbutyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-sec-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methylbutyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-sec-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1-Methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-METHYLBUTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C56OTB30J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 1 Methylbutyl Phenol and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods involve the introduction of the 1-methylbutyl group onto the phenol (B47542) ring in a single primary step. These approaches are often favored for their atom economy and straightforward nature.

Alkylation Reactions

The primary method for direct synthesis is the alkylation of phenol. wikipedia.org This involves reacting phenol with an appropriate five-carbon alkylating agent. Commonly used agents include alkenes, such as pentenes, or alkyl halides. jk-sci.com The reaction with an alkene, for instance, follows the general equation:

C₆H₅OH + RR'C=CH₂ → RR'CH−CH₂−C₆H₄OH wikipedia.org

For the synthesis of 2-(1-Methylbutyl)phenol, 2-pentene (B8815676) would be the logical alkene choice. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. jk-sci.com The choice of catalyst is crucial as it can influence the regioselectivity of the reaction, determining the position (ortho, meta, or para) at which the alkyl group attaches to the phenol ring. jk-sci.com Industrial-scale alkylations often utilize solid acid catalysts like zeolites. wikipedia.org

A variety of catalysts can be employed for phenol alkylation, with their activity levels varying significantly.

Table 1: Classification of Lewis Acid Catalysts by Activity

| Activity Level | Catalysts |

|---|---|

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |

| Moderately Active | FeCl₃, InCl₃, SbCl₅, SnCl₄ |

| Mild | BCl₃, TiCl₄, TiBr₄, FeCl₂ |

Data sourced from J&K Scientific LLC jk-sci.com

The reaction is not without its challenges. Polyalkylation, where more than one alkyl group is added to the phenol ring, can be a significant side reaction. jk-sci.com Using an excess of the aromatic reactant can help to minimize this issue. jk-sci.com Furthermore, carbocation rearrangements can lead to a mixture of isomeric products. chemistrysteps.com

Friedel-Crafts Alkylation Mechanisms

The alkylation of phenols is a classic example of an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation. cnchemshop.combyjus.com The mechanism proceeds through several key steps: byjus.comslchemtech.com

Generation of an Electrophile : The Lewis acid catalyst interacts with the alkylating agent (e.g., an alkyl halide or an alkene) to generate a carbocation or a carbocation-like complex. jk-sci.combyjus.comslchemtech.com When using an alkyl halide, the Lewis acid assists in the removal of the halide ion. byjus.com With an alkene, a protic acid or a cocatalyst is often required to protonate the double bond and form the carbocation. jk-sci.comwikipedia.org

Electrophilic Attack : The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic carbocation. slchemtech.com This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as an arenium ion or a cyclohexadienyl cation. byjus.com The hydroxyl (-OH) group of phenol is a strong activating group, making the ring more nucleophilic than benzene (B151609) and thus more reactive in this substitution. quora.com

Deprotonation : A base, often the displaced halide ion complexed with the catalyst (e.g., AlCl₄⁻), removes a proton from the carbon atom that formed the new bond with the alkyl group. wikipedia.orgslchemtech.com This step restores the aromaticity of the ring and regenerates the catalyst. slchemtech.com

A significant challenge in the Friedel-Crafts alkylation of phenol is the potential for the Lewis acid catalyst to coordinate with the lone pair of electrons on the phenolic oxygen. This interaction can deactivate the ring towards electrophilic substitution, leading to poor yields. stackexchange.com

Indirect Synthesis Pathways

Indirect methods involve the synthesis of 2-(1-Methylbutyl)phenol from precursor molecules that are subsequently transformed, or through the formation and subsequent reaction of intermediate compounds.

Derivatization from Precursor Compounds

An effective indirect route to synthesize 2-alkylphenols, including 2-(1-Methylbutyl)phenol, is through the reduction of a corresponding 2-acylphenol. google.com This two-step approach circumvents some of the primary issues of direct Friedel-Crafts alkylation, such as carbocation rearrangements and polyalkylation. chemistrysteps.com

The process begins with a Friedel-Crafts acylation, where phenol is reacted with an acyl halide or acid anhydride (B1165640) (e.g., pentanoyl chloride) in the presence of a Lewis acid catalyst. This reaction forms a 2-acylphenol. Unlike the alkyl carbocations in alkylation, the acylium ion intermediate in acylation does not undergo rearrangement. chemistrysteps.com

The second step is the reduction of the ketone group of the 2-acylphenol to a methylene (B1212753) group. This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). A patented method describes the hydrogenation of 2-acylphenols to 2-alkylphenols using a non-noble metal catalyst, such as copper, at elevated temperatures (80 to 200 °C) and pressures (10 to 100 bar). google.com

Table 2: Example Conditions for Hydrogenation of 2-Acylphenol

| Parameter | Value |

|---|---|

| Temperature | 80 to 200 °C (preferably 100 to 160 °C) |

| Pressure | 10 to 100 bar (preferably 20 to 60 bar) |

| Catalyst | Non-noble metal (e.g., Copper) |

| Solvent | Inert solvent (optional) |

Data sourced from Google Patents google.com

Formation via 1,3-Benzoxazine Intermediates

1,3-Benzoxazines are heterocyclic compounds synthesized from a phenol, a primary amine, and formaldehyde (B43269) through a Mannich-type condensation reaction. rsc.orgnih.gov The synthesis of these compounds involves the reaction between formaldehyde-amine derivatives and phenol as the rate-controlling step. rsc.org While benzoxazines are primarily researched for their ability to undergo ring-opening polymerization to form polybenzoxazines, their synthesis and ring-opening can be considered an indirect pathway to substituted phenols. nih.gov

The formation of the benzoxazine (B1645224) ring involves the ortho-position of the phenol. Subsequent cleavage or transformation of the oxazine (B8389632) ring could potentially yield a derivatized phenol. For example, research into the synthesis of complex oxazine-piperazine derivatives demonstrates the reaction of phenols with amines and formaldehyde to create elaborate structures that incorporate the original phenolic backbone. doi.org While not a direct route to simple alkylphenols, these synthetic strategies highlight the reactivity of the ortho-position via Mannich-type reactions, which could theoretically be adapted to introduce or modify substituents that are later converted to an alkyl group.

Stereoselective Synthesis of Chiral Phenolic Derivatives

The 1-methylbutyl group in 2-(1-Methylbutyl)phenol contains a chiral center. Therefore, the synthesis of enantiomerically pure or enriched forms of this compound requires stereoselective methods.

Research in this area has focused on the asymmetric transformation of ortho-alkylphenols. One notable approach involves the enantioselective oxidation of o-alkylphenols using newly developed chiral hypervalent iodine(V) compounds. nih.govnih.gov Specifically, chiral 2-(o-iodoxyphenyl)-oxazolines have been synthesized and used as oxidants. nih.gov These reagents can convert ortho-alkylphenols into ortho-quinol Diels-Alder dimers with significant levels of asymmetric induction. nih.gov While this specific reaction produces a dimer rather than the simple alkylphenol, it demonstrates a viable strategy for achieving enantioselectivity in reactions involving the phenolic core. nih.gov

Another strategy for creating chiral centers involves the stereoselective preparation and reaction of chiral secondary alkyllithium or alkylcopper reagents. researchgate.net A chiral secondary alkyl group could, in principle, be coupled with a suitable phenol derivative or a precursor to introduce the chiral (1-methylbutyl) moiety with a defined stereochemistry. For example, chiral secondary alkylcopper reagents have been shown to undergo stereoretentive cross-coupling reactions. researchgate.net This approach would represent a highly advanced and controlled method for synthesizing a specific enantiomer of 2-(1-Methylbutyl)phenol.

Enantioselective Approaches

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound, offering an efficient alternative to the resolution of racemic mixtures. For 2-(1-methylbutyl)phenol and its analogues, several enantioselective strategies have been investigated, primarily focusing on asymmetric alkylation and kinetic resolution.

One notable approach involves the dynamic kinetic resolution (DKR) of related ortho-substituted phenols. For instance, a study on 2-sulfonylalkyl phenols, which are structurally analogous to 2-(1-methylbutyl)phenol, demonstrated a successful DKR involving ortho-quinone methide (o-QM) intermediates. In the presence of a cinchonine-derived nucleophilic catalyst, the reaction of 2-sulfonylalkyl phenols with allenic esters yielded chiral benzylic sulfones with high enantioselectivity, achieving enantiomeric excesses (ee) ranging from 85% to 95%. nih.gov This method highlights the potential for catalytically controlling the stereocenter at the benzylic position of ortho-alkylated phenols.

Another promising strategy is the use of chiral catalysts to direct the alkylation of the phenol ring. While specific data on the direct enantioselective synthesis of 2-(1-methylbutyl)phenol is limited in publicly available literature, research on the kinetic resolution of more complex phenolic structures provides valuable insights. For example, the kinetic resolution of helical polycyclic phenols has been achieved with high enantioselectivity using a chiral phosphoric acid catalyst. nih.gov This demonstrates the feasibility of employing chiral Brønsted acids to differentiate between the enantiomers of phenolic compounds, a principle that could be adapted for the synthesis of chiral 2-(1-methylbutyl)phenol.

The table below summarizes the enantioselectivities achieved in the synthesis of analogues of 2-(1-methylbutyl)phenol using enantioselective methods.

| Substrate/Analogue | Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Sulfonylalkyl phenols | Dynamic Kinetic Resolution | Cinchonine-derived nucleophilic catalyst | 85-95% | nih.gov |

| Helical polycyclic phenols | Kinetic Resolution | Chiral Phosphoric Acid | High | nih.gov |

Chiral Induction and Resolution Techniques

In the absence of a direct enantioselective synthesis, the resolution of a racemic mixture of 2-(1-methylbutyl)phenol is a common and effective strategy to obtain the individual enantiomers. The primary methods employed for this purpose are diastereomeric crystallization and chiral chromatography.

Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic phenol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of 2-(1-methylbutyl)phenol. The choice of resolving agent and solvent system is crucial for efficient separation.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful tools for the analytical and preparative separation of enantiomers. For 2-(1-methylbutyl)phenol, a reverse-phase HPLC method has been reported for its analysis, which provides a foundation for developing a chiral separation method. sielc.com The selection of the appropriate chiral column and mobile phase is critical to achieving baseline separation of the enantiomers. A patent for the related compound 2,6-di-sec-butylphenol (B1583072) describes the use of chiral column chromatography for the separation of its stereoisomers, indicating the applicability of this technique to sec-butyl substituted phenols.

The following table outlines the analytical conditions for racemic 2-(1-methylbutyl)phenol, which can be adapted for chiral separation.

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Reverse Phase HPLC | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | Not Specified | sielc.com |

Chemical Reactivity and Transformation Studies of 2 1 Methylbutyl Phenol

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-(1-methylbutyl)phenol is "activated" towards electrophilic aromatic substitution (EAS), meaning it is more reactive than benzene itself. libretexts.org This heightened reactivity is primarily due to the powerful electron-donating effect of the hydroxyl (-OH) group. patsnap.combyjus.com

In electrophilic aromatic substitution reactions, the positions at which an incoming electrophile will attack the benzene ring are determined by the directing effects of the substituents already present. libretexts.org For 2-(1-methylbutyl)phenol, both the hydroxyl group and the 1-methylbutyl group influence the orientation of substitution.

Hydroxyl (-OH) Group: The -OH group is a potent activating group and an ortho, para-director. byjus.comcognitoedu.orgsavemyexams.com It donates electron density into the aromatic π-system through resonance, increasing the electron density at the carbons ortho (C6) and para (C4) to it, making these sites more attractive to electrophiles. byjus.comcognitoedu.org

1-Methylbutyl Group: This alkyl group is a weak activating group and is also an ortho, para-director. cognitoedu.org It donates electron density primarily through an inductive effect.

The combined influence of these two groups on the aromatic ring of 2-(1-methylbutyl)phenol results in strong activation towards electrophiles, with substitution being directed to the positions ortho and para to the hydroxyl group. The C4 (para) and C6 (ortho) positions are the most activated sites. However, the bulky 1-methylbutyl group at the C2 position creates significant steric hindrance around the C6 position. Consequently, electrophilic attack is most likely to occur at the less sterically hindered C4 (para) position. Substitution at the C6 position can occur, but typically to a lesser extent.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Electron-Donating | Strongly Activating | Ortho, Para |

| -C₅H₁₁ (1-Methylbutyl) | Electron-Donating | Weakly Activating | Ortho, Para |

The rate and selectivity of electrophilic aromatic substitution on 2-(1-methylbutyl)phenol are highly dependent on the reaction conditions, including the nature of the electrophile, the solvent, and the temperature.

Research on the nitration of the closely related compound 2-sec-butylphenol (B1202637) demonstrates this dependence. The direct nitration of 2-sec-butylphenol with nitric acid in the presence of a lower carboxylic acid has been reported. google.com In general, nitration of phenols with dilute nitric acid at low temperatures yields a mixture of ortho and para isomers. byjus.com However, for sterically hindered phenols, reaction conditions must be carefully controlled to achieve desired selectivity and prevent side reactions like dealkylation or oxidation. google.com For instance, nitrating 2,6-di-tert-butyl phenol (B47542) with a mixture of nitric and acetic acids can lead to dealkylation, whereas using nitric acid in an inert hydrocarbon solvent can produce the 4-nitro product in high yields. google.com

A study on the chemoselective nitration of various phenols using tert-butyl nitrite (B80452) (t-BuONO) highlights the role of the solvent in reaction kinetics and selectivity. nih.gov While rates did not correlate directly with solvent polarity, the choice of solvent significantly impacted the speed of the reaction and the formation of byproducts. nih.gov For example, using tetrahydrofuran (B95107) (THF) as a solvent provided a highly selective and reasonably fast nitration process for phenolic substrates. nih.gov

| Reagent/Conditions | Major Product(s) | Observations |

| Dilute HNO₃, 298 K | Mixture of 4-nitro- and 6-nitro-2-(1-methylbutyl)phenol | General reaction for phenols; ratio depends on steric hindrance. byjus.com |

| Concentrated HNO₃ | 2,4,6-Trinitrophenol (Picric Acid) | Formed from phenol, but yield can be poor due to oxidation. byjus.com |

| Br₂ in CS₂ or CCl₄ | Mixture of 4-bromo- and 6-bromo-2-(1-methylbutyl)phenol | Use of non-polar solvents limits reaction to monohalogenation. mlsu.ac.in |

| Br₂ in H₂O | 4,6-Dibromo-2-(1-methylbutyl)phenol | Aqueous bromine leads to polysubstitution. byjus.com |

Oxidation-Reduction Chemistry

The phenolic moiety of 2-(1-methylbutyl)phenol is susceptible to oxidation, a process that is central to the function of many phenolic compounds, such as antioxidants.

The oxidation of phenols generally proceeds through the initial formation of a phenoxyl radical. patsnap.com This can occur via two primary mechanisms:

Hydrogen Atom Transfer (HAT): A direct homolytic cleavage of the O-H bond, where a radical species abstracts the entire hydrogen atom (proton and electron). nih.govrsc.org

Proton-Coupled Electron Transfer (PCET): A concerted process where the proton and electron are transferred simultaneously but from different orbitals to the oxidizing agent. nih.govrsc.org

The operative mechanism is influenced by the specific oxidizing agent and the structure of the phenol. nih.gov Following the formation of the initial phenoxyl radical, further reactions such as radical-radical coupling or addition to another phenol molecule can occur, leading to a variety of products. wikipedia.org

Under specific oxidative conditions, 2-(1-methylbutyl)phenol can be converted into quinone derivatives. The oxidation of phenols with reagents like hypervalent iodine can lead to the formation of quinones. wikipedia.org For a 2-substituted phenol, this process would be expected to yield an ortho-quinone. wikipedia.org These o-quinones are often unstable and may undergo further reactions such as dimerization. wikipedia.org

Alternatively, oxidation of substituted phenols can lead to para-benzoquinones. researchgate.net For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol can yield 2,6-di-tert-butylbenzoquinone. usgs.gov The oxidation of phenols to quinones can be achieved using various oxidants and is a recognized pathway in both synthetic chemistry and biological systems. nih.govyoutube.com The reaction often involves an initial oxidation to form a phenoxy radical, followed by further oxidation steps. patsnap.com

Reactions Involving the Hydroxyl Group

The hydroxyl group of 2-(1-methylbutyl)phenol is a key functional site, participating in reactions typical of phenols. These include deprotonation to form a highly reactive phenoxide ion, which enhances the ring's reactivity toward even weak electrophiles. libretexts.org

Notable reactions involving the hydroxyl group include:

Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion. The phenoxide of 2-(1-methylbutyl)phenol, generated by treatment with a base like sodium hydroxide, can react with a weak electrophile such as carbon dioxide (CO₂). byjus.comlibretexts.org This electrophilic substitution reaction typically results in the addition of a carboxylic acid group, primarily at the position ortho to the hydroxyl group. libretexts.org

Reimer-Tiemann Reaction: In this reaction, treatment of phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base leads to the introduction of an aldehyde group (-CHO), again primarily at the ortho position. byjus.com

Ether and Ester Formation: The hydroxyl group can undergo etherification and esterification reactions, although the adjacent bulky 1-methylbutyl group may sterically hinder these transformations to some degree.

Condensation with Formaldehyde (B43269): Phenols readily condense with formaldehyde in the presence of an acid or base catalyst. mlsu.ac.in This reaction with 2-(1-methylbutyl)phenol would likely lead to the formation of hydroxybenzyl alcohols, which can serve as monomers for polymerization into phenolic resins like Bakelite. mlsu.ac.in

O-Nitrosylation: In the presence of reagents like tert-butyl nitrite, the phenolic hydroxyl group can be reversibly converted to an O-nitroso derivative. nih.govacs.org

Acid-Base Equilibria and Phenoxide Formation

The hydroxyl group of 2-(1-methylbutyl)phenol imparts acidic properties to the molecule. Like other phenols, it can donate its proton to a base to form a phenoxide ion. This acid-base equilibrium is a fundamental aspect of its chemistry, influencing its solubility in alkaline solutions and its nucleophilicity in various reactions.

The acidity of a phenol is quantified by its acid dissociation constant (pKa). For 2-(1-methylbutyl)phenol, a predicted pKa value is approximately 10.28. chemicalbook.com This value is comparable to that of phenol itself (pKa ≈ 10), suggesting that the ortho-alkyl group has a modest effect on the acidity of the hydroxyl proton. masterorganicchemistry.com

The formation of the corresponding phenoxide occurs upon treatment with a base, such as sodium hydroxide. wikipedia.org The resulting sodium 2-(1-methylbutyl)phenoxide is a salt that is more soluble in aqueous solutions than the parent phenol. The phenoxide anion is a key reactive intermediate, with the negative charge delocalized over the aromatic ring, which activates the molecule for subsequent reactions. pharmaxchange.info

Table 1: Physicochemical Properties of 2-(1-Methylbutyl)phenol

| Property | Value |

|---|---|

| Molecular Formula | C11H16O |

| Molecular Weight | 164.24 g/mol |

| Predicted pKa | 10.28 ± 0.35 |

| Melting Point | 49.82°C (estimate) |

| Boiling Point | 242.59°C (estimate) |

Data sourced from various chemical databases. chemicalbook.comnih.gov

Derivatization of the Hydroxyl Moiety

The hydroxyl group of 2-(1-methylbutyl)phenol is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives with altered physical and chemical properties.

One of the most common derivatization reactions is O-alkylation , which involves the conversion of the phenolic hydroxyl group into an ether. rsc.org This is typically achieved by first converting the phenol to its more nucleophilic phenoxide form, followed by reaction with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. wikipedia.orgpharmaxchange.info The choice of solvent can influence the outcome, with polar aprotic solvents generally favoring O-alkylation. pharmaxchange.info

Another important derivatization is acylation , where the hydroxyl group reacts with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base to form a phenyl ester. wikipedia.org For analytical purposes, derivatization via silylation is often employed. Reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can convert the hydroxyl group into a more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) ether, which is amenable to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| O-Alkylation | Alkyl halide, Base | Ether |

| Acylation | Acyl chloride/anhydride, Base | Ester |

| Silylation | Silylating agent (e.g., MTBSTFA) | Silyl Ether |

This table illustrates general derivatization strategies applicable to phenols. wikipedia.orgrsc.orgresearchgate.net

Coupling and Polymerization Reactions

The phenolic ring of 2-(1-methylbutyl)phenol is activated towards electrophilic substitution and can participate in reactions that lead to the formation of larger molecules through C-C or C-O bond formation.

Oxidative coupling is a significant transformation for phenols, leading to the formation of biphenyl (B1667301) or polyphenolic structures. wikipedia.org These reactions are often catalyzed by transition metal complexes or enzymes and proceed through radical intermediates. wikipedia.orgnih.gov In the case of 2-(1-methylbutyl)phenol, oxidative coupling would likely lead to the formation of C-C bonds at the positions ortho and para to the hydroxyl group that are not occupied by the alkyl substituent. The steric hindrance provided by the 1-methylbutyl group would be expected to influence the regioselectivity of the coupling reaction.

Furthermore, alkylphenols are known precursors in the synthesis of phenolic resins . wikipedia.org These polymers are typically formed through the condensation reaction of the phenol with an aldehyde, most commonly formaldehyde. The reaction proceeds via electrophilic aromatic substitution, where the activated phenolic ring attacks the protonated aldehyde. The presence of the alkyl group in 2-(1-methylbutyl)phenol would influence the structure and properties of the resulting polymer.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule.

The proton NMR (¹H NMR) spectrum of 2-(1-Methylbutyl)phenol is characterized by distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the 1-methylbutyl substituent. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the alkyl chain.

The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 7.5 ppm. libretexts.org The substitution pattern on the benzene (B151609) ring leads to complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons. The phenolic hydroxyl proton signal is often observed as a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding. libretexts.org The protons of the 1-methylbutyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1-Methylbutyl)phenol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.6 - 7.2 | Multiplet |

| Phenolic OH | 4.0 - 7.0 | Broad Singlet |

| CH (benzylic) | 3.0 - 3.5 | Multiplet |

| CH₂ | 1.2 - 1.7 | Multiplet |

| CH₃ (on chain) | 1.1 - 1.4 | Doublet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the molecule, not all six aromatic carbons are chemically equivalent. The carbon atom attached to the hydroxyl group (C1) is significantly deshielded and appears at a lower field. The carbon atom bearing the 1-methylbutyl group (C2) is also distinct. The remaining aromatic carbons will show four distinct signals. docbrown.info The carbons of the alkyl side chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(1-Methylbutyl)phenol

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH (aromatic) | 150 - 155 |

| C-Alkyl (aromatic) | 130 - 135 |

| Aromatic CH | 115 - 130 |

| CH (benzylic) | 35 - 40 |

| CH₂ | 20 - 30 |

Note: These are predicted values based on analogous compounds and can vary.

To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the benzylic proton and the adjacent methylene (B1212753) and methyl protons in the side chain, as well as between adjacent aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of the protonated carbons in the molecule.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the alkyl side chain and the phenol (B47542) ring.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2-(1-Methylbutyl)phenol will exhibit characteristic absorption bands corresponding to the different vibrational modes of its functional groups.

Table 3: Key IR Vibrational Frequencies for 2-(1-Methylbutyl)phenol

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1180 - 1260 | Strong |

The precise position and shape of these bands can provide further structural information. For example, the pattern of the C-H bending vibrations in the fingerprint region can help confirm the substitution pattern of the aromatic ring.

The presence of the hydroxyl group in 2-(1-Methylbutyl)phenol leads to intermolecular hydrogen bonding, which has a significant effect on the IR spectrum. The O-H stretching vibration is particularly sensitive to hydrogen bonding. stemed.site In a dilute solution in a non-polar solvent, a sharp "free" O-H stretching band might be observed around 3600 cm⁻¹. However, in a neat sample or a concentrated solution, this band is typically replaced by a broad and intense absorption band at a lower frequency (3200-3500 cm⁻¹), which is characteristic of hydrogen-bonded O-H groups. najah.edukpfu.ru The broadness of the peak is due to the presence of a variety of hydrogen-bonded species (dimers, trimers, etc.) in the sample. najah.edu The shift to a lower frequency indicates a weakening of the O-H bond as a result of its participation in hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-(1-Methylbutyl)phenol, MS is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process generates a molecular ion (M⁺˙) and a series of fragment ions, which provide a characteristic "fingerprint" of the molecule's structure. uni-saarland.de The ionization energy for lone pair (n) electrons is lower than for pi (π) or sigma (σ) electrons, meaning ionization in a molecule like 2-(1-Methylbutyl)phenol will likely occur at the oxygen atom's lone pair. ruc.dk

The fragmentation of the molecular ion often follows predictable pathways that favor the formation of the most stable cations and radicals. uni-saarland.de For alkylphenols, a common fragmentation is the cleavage of the carbon-carbon bond alpha to the aromatic ring, a process known as benzylic cleavage. In 2-(1-Methylbutyl)phenol, this results in the loss of a butyl radical (•C₄H₉) to form a highly stable resonance-stabilized ion. Another significant fragmentation pathway for phenols is the loss of an alkyl radical, leading to the formation of a stable hydroxybenzyl cation or related structures.

The expected EI-MS fragmentation pattern for 2-(1-Methylbutyl)phenol would include a molecular ion peak and several key fragment ions. The molecular ion peak for an alcohol may be small or even non-existent in some cases. libretexts.org

Table 1: Predicted EI-MS Fragmentation Data for 2-(1-Methylbutyl)phenol

| m/z Value | Ion Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₁H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical |

| 135 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 121 | [M - C₃H₇]⁺ | McLafferty-type rearrangement or loss of a propyl radical |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of an ion, distinguishing it from other ions that may have the same nominal mass. For 2-(1-Methylbutyl)phenol, HRMS would be used to confirm its molecular formula, C₁₁H₁₆O.

By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula can be unequivocally assigned, which is a critical step in the structural confirmation of the compound.

Table 2: HRMS Data for 2-(1-Methylbutyl)phenol

| Molecular Formula | Theoretical Exact Mass (Da) | Measured Mass (Da) |

|---|

Tandem Mass Spectrometry, or MS/MS, is a technique where ions are separated in a first stage of mass spectrometry (MS1), then fragmented, and the resulting fragment ions are analyzed in a second stage (MS2). shimadzu.com A common application is the product ion scan, where a specific precursor ion (e.g., the molecular ion of 2-(1-Methylbutyl)phenol) is selected in MS1, fragmented in a collision cell, and all resulting product ions are detected by MS2. shimadzu.comenovatia.com

This technique is invaluable for structural elucidation as it establishes direct relationships between a precursor ion and its fragments. nih.gov For example, selecting the molecular ion of 2-(1-Methylbutyl)phenol (m/z 164) and subjecting it to collision-induced dissociation (CID) would generate a product ion spectrum. This spectrum would confirm the fragment ions observed in a standard EI spectrum, such as the loss of the sec-butyl group to form the ion at m/z 107, thereby verifying the connectivity of the alkyl chain to the phenol ring. This method enhances the reliability and precision of the spectral data, aiding in the confident annotation of the molecule's structure. nih.gov

Table 3: Hypothetical MS/MS Product Ion Scan for 2-(1-Methylbutyl)phenol

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Inferred Neutral Loss |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. ufg.br For aromatic compounds like 2-(1-Methylbutyl)phenol, the primary electronic transitions observed are π → π* transitions associated with the benzene ring.

The UV spectrum of 2-(1-Methylbutyl)phenol is dominated by absorptions arising from the phenolic chromophore. The benzene ring gives rise to two characteristic π → π* transition bands. The more intense band (the E2-band) typically appears around 200-220 nm, while the less intense, fine-structured band (the B-band) appears at longer wavelengths, usually around 250-280 nm. The presence of the hydroxyl (-OH) and alkyl (-C₅H₁₁) substituents on the benzene ring modifies the energies of these transitions, causing shifts in their absorption maxima (λmax) compared to unsubstituted benzene.

Table 4: Typical UV-Vis Absorption Data for 2-(1-Methylbutyl)phenol in a Nonpolar Solvent

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (E2-band) | ~220 | High |

The phenomenon where the position, intensity, and shape of absorption bands change with the solvent is known as solvatochromism. wikipedia.org These changes are caused by differential solvation of the ground and excited electronic states of the solute molecule. nih.gov The polarity of the solvent, its refractive index, and its ability to act as a hydrogen bond donor or acceptor are key factors influencing these spectral shifts. wikipedia.orgmdpi.com

For phenolic compounds, changing the solvent from nonpolar (e.g., hexane) to polar (e.g., ethanol (B145695) or water) typically causes shifts in the absorption maxima. A bathochromic shift (red shift, to longer wavelength) is often observed for the π → π* transitions as the polar solvent molecules, particularly protic ones, can stabilize the more polar excited state to a greater extent than the ground state through dipole-dipole interactions or hydrogen bonding. researchgate.net This stabilization lowers the energy gap between the ground and excited states. wikipedia.org

Table 5: Effect of Solvent Polarity on the B-band λmax of 2-(1-Methylbutyl)phenol

| Solvent | Polarity | Hydrogen Bonding | Expected λmax Shift |

|---|---|---|---|

| Hexane | Nonpolar | None | Reference (e.g., ~275 nm) |

| Ethanol | Polar | Donor/Acceptor | Bathochromic (Red Shift) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

DFT has become a standard method for the computational study of substituted phenols, offering a good balance between accuracy and computational cost. Such studies on related molecules provide insights into what can be expected for 2-(1-Methylbutyl)phenol.

Molecular Geometry Optimization

For 2-(1-Methylbutyl)phenol, a DFT geometry optimization would be expected to reveal the most stable three-dimensional arrangement of its atoms. A key feature would be the orientation of the 1-methylbutyl group relative to the phenol (B47542) ring and the hydroxyl group. Due to steric hindrance between the ortho-substituted alkyl group and the hydroxyl group, the molecule would likely adopt a conformation that minimizes this repulsion. This would involve rotation around the C-C bond connecting the alkyl group to the phenyl ring and potentially a slight out-of-plane arrangement of the substituents. The presence of an intramolecular hydrogen bond between the hydroxyl group and the π-system of the phenyl ring, or potentially a weak interaction with the alkyl group, would also influence the final geometry.

Electronic Structure and Frontier Orbitals Analysis

Analysis of the electronic structure of 2-(1-Methylbutyl)phenol would involve examining the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. For phenols, the HOMO is generally localized on the phenyl ring and the oxygen atom of the hydroxyl group. The presence of the electron-donating 1-methylbutyl group at the ortho position would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation compared to unsubstituted phenol. The LUMO would likely be a π* orbital of the phenyl ring. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations can provide valuable data on various molecular properties that are difficult to measure experimentally.

Energetics of Intramolecular Interactions (e.g., Hydrogen Bonding)

A significant feature of ortho-substituted phenols is the potential for intramolecular hydrogen bonding. In the case of 2-(1-Methylbutyl)phenol, a weak hydrogen bond could form between the hydrogen of the hydroxyl group and the π-electrons of the phenyl ring. The energy of this interaction could be calculated as the energy difference between the conformer exhibiting the hydrogen bond and a reference conformer where the hydroxyl group is oriented away from the ring. Studies on other 2-alkylphenols suggest that this interaction is generally weak but can influence the conformational preference and spectroscopic properties of the molecule. acs.orgfigshare.comresearchgate.netfigshare.comscilit.comcapes.gov.br

Proton Transfer Energies and Dissociation Enthalpies

The acidity of 2-(1-Methylbutyl)phenol is a key chemical property that can be quantified by its proton dissociation enthalpy (the energy required to remove the phenolic proton). The electron-donating nature of the alkyl group is expected to decrease the acidity of the phenol, making it a weaker acid than unsubstituted phenol. This is because the alkyl group destabilizes the resulting phenoxide anion through an inductive effect. Computational studies on other alkylphenols have shown that DFT calculations can accurately predict trends in O-H bond dissociation enthalpies and proton affinities of the corresponding phenoxide ions. mdpi.comresearchgate.net

Solvation Models and Solvent Effects

The study of how a solvent influences the properties of a solute, in this case, 2-(1-Methylbutyl)phenol, is critical in computational chemistry. These effects are typically investigated using a range of models.

Statistical Mechanics Monte Carlo SimulationsMonte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of solvation, MC simulations can be used to explore the vast conformational space of the solute and the surrounding solvent molecules to determine the most probable and energetically favorable arrangements. By simulating a large number of configurations, one can derive thermodynamic properties such as the average solvation energy and the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. For 2-(1-Methylbutyl)phenol, these simulations would provide a detailed picture of the solvent structure around both the polar hydroxyl group and the nonpolar methylbutyl substituent. A representative data table would summarize key thermodynamic and structural parameters obtained from such simulations.

Without published research specifically targeting 2-(1-Methylbutyl)phenol, any attempt to populate these sections with data would be speculative and would not meet the required standards of scientific accuracy. Further research and computational studies on this specific compound are necessary before a detailed and authoritative article can be written.

Molecular Interactions and Supramolecular Chemistry

Intermolecular Hydrogen Bonding Networks

2-(1-Methylbutyl)phenol, possessing both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the oxygen atom), can participate in the formation of hydrogen bonds. nih.gov The hydroxyl group's hydrogen can form a hydrogen bond with an oxygen atom on a neighboring molecule. youtube.com This type of intermolecular hydrogen bonding is a significant force that influences the physical properties of phenols.

The strength of hydrogen bonding in phenols is influenced by the electronic nature of the aromatic ring. The phenyl group in phenol (B47542) is electron-withdrawing, which increases the polarity of the O-H bond, making the hydrogen more acidic and capable of forming stronger hydrogen bonds compared to aliphatic alcohols. youtube.comquora.com In the case of 2-(1-methylbutyl)phenol, the presence of the alkyl substituent may have a slight electronic effect on the phenyl ring, but the capacity for strong intermolecular hydrogen bonding remains a key characteristic.

In the solid state, substituted phenols often exhibit extensive networks of hydrogen bonds. For instance, isomers of methylolphenol consistently show heteromeric hydrogen-bonded interactions, where the phenolic hydroxyl group interacts with the alcoholic hydroxyl group of another molecule. rsc.org While 2-(1-methylbutyl)phenol lacks a second hydroxyl group, it can still form homomeric hydrogen bonds (phenol-phenol interactions), contributing to its condensed-phase structure and properties.

Host-Guest Interactions and Complex Formation

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. youtube.com The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. While specific studies detailing the host-guest chemistry of 2-(1-methylbutyl)phenol are not extensively documented in the provided search results, its phenolic structure suggests potential for such interactions.

Phenols and their derivatives are known to act as guests, fitting into the cavities of various host molecules such as cyclodextrins, calixarenes, and other synthetic receptors. The driving forces for such complexation often include hydrogen bonding, hydrophobic interactions, and van der Waals forces. The alkyl side chain of 2-(1-methylbutyl)phenol would likely play a significant role in hydrophobic interactions within the cavity of a host molecule.

The formation of such complexes can alter the physical and chemical properties of the guest molecule, such as its solubility, stability, and reactivity. This principle is widely applied in areas like drug delivery, catalysis, and separation science.

Environmental Fate, Transport, and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily driven by light (photodegradation) and chemical reactions with naturally occurring oxidants in the environment.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov For alkylphenols, this process can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis : While direct photolysis of 2-(1-Methylbutyl)phenol has not been specifically detailed, studies on other alkylphenols like 4-nonylphenol (B119669) (4-NP) and 4-octylphenol (B30498) (4-OP) show they can be directly degraded by UV irradiation. nih.gov The rate of photolysis is often dependent on the initial concentration of the compound. nih.gov

Indirect Photolysis : This is often a more significant pathway for phenolic compounds in natural waters. It involves the reaction of the target compound with transient reactive species, such as hydroxyl radicals (•OH), which are formed from the photolysis of other substances in the water like nitrate (B79036) and dissolved organic matter. dss.go.th Iron (III) species in water can also induce the photodegradation of alkylphenol ethoxylates, which are precursors to alkylphenols, through the formation of hydroxyl radicals. dss.go.th The degradation proceeds through the attack of these radicals on the molecule, leading to its decomposition. dss.go.th

Table 1: Photodegradation Data for Related Alkylphenols

| Compound | Conditions | Rate Constant / Half-life | Reference |

|---|---|---|---|

| 4-Octylphenol (4-OP) | Direct photolysis (206 nm UV) | k(d) = 0.0328 min⁻¹ | nih.gov |

| Igepal CA 520 (Octylphenol ethoxylate) | Photoinduced by Fe(III) / Sunlight | Efficient degradation observed | dss.go.th |

This table presents data for structurally related alkylphenols to provide context for the potential photodegradation of 2-(1-Methylbutyl)phenol.

Chemical oxidation in soil, water, and air involves reactions with various oxidizing agents. For alkylphenols, the most important oxidant in aquatic environments is the hydroxyl radical (•OH).

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading alkylphenols and their ethoxylates. researchgate.netguilan.ac.ir These processes include UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and photo-Fenton reactions. researchgate.netguilan.ac.ir The second-order kinetic rate constant for the reaction of both nonylphenol ethoxylates (NPEO) and octylphenol (B599344) ethoxylates (OPEO) with hydroxyl radicals has been calculated to be 1.1 x 10¹⁰ M⁻¹ s⁻¹, indicating a very rapid reaction. researchgate.net The primary degradation products of alkylphenol ethoxylates are often the corresponding alkylphenols, which are then further oxidized. acs.orgresearchgate.net

In anaerobic environments, certain ortho-substituted alkylphenols have been observed to undergo slow chemical oxidation in the presence of manganese (IV). nih.gov This suggests that mineral surfaces can play a role in the abiotic degradation of these compounds in sediments and soils.

Biodegradation by Microbial Communities

Biodegradation is a key process determining the ultimate fate of organic compounds in the environment. It is mediated by microorganisms that use the compounds as a source of carbon and energy. mdpi.com The structure of 2-(1-Methylbutyl)phenol, specifically the branched alkyl chain at the ortho position, is expected to be a critical factor in its biodegradability.

Under aerobic conditions, microorganisms utilize oxygen to break down organic molecules. The degradation of alkylphenols typically begins with an attack on either the aromatic ring or the alkyl side chain.

Aromatic Ring Cleavage : The most common pathway for phenol (B47542) and short-chain alkylphenols involves hydroxylation of the aromatic ring, typically by a phenol hydroxylase or a monooxygenase enzyme, to form a catechol derivative. nih.gov This is followed by cleavage of the catechol ring (either ortho or meta cleavage) and subsequent metabolism into intermediates of the Krebs cycle. nih.gov

Alkyl Chain Oxidation : For long-chain or branched alkylphenols, initial oxidation of the alkyl chain can be a significant pathway. nih.govpnas.org A biocatalytic system in the bacterium Corynebacterium glutamicum has been shown to selectively oxidize the aliphatic C–H bonds of various p- and m-alkylated phenols. pnas.org This pathway can lead to the formation of more polar intermediates that can be more readily degraded.

Studies on alkylphenol ethoxylates show that aerobic biodegradation leads to the shortening of the ethoxylate chain, forming persistent metabolites like octylphenol and nonylphenol, which are then further, albeit more slowly, degraded. oup.comnih.gov The ultimate aerobic biodegradation half-lives for compounds like nonylphenol and octylphenol have been estimated to be between one and four weeks in various environmental media. oup.com

Anaerobic degradation occurs in environments devoid of oxygen, such as deep sediments and certain groundwater systems. These processes are generally slower than aerobic degradation. ca.gov

Research on ortho-substituted alkylphenols, which are structurally analogous to 2-(1-Methylbutyl)phenol, has shown them to be relatively resistant to anaerobic degradation under methanogenic (methane-producing), sulfate-reducing, or nitrate-reducing conditions over extended periods. nih.gov However, the biodegradation of 2-cresol and 2-ethylphenol (B104991) was observed in the presence of manganese (IV) as an electron acceptor, indicating that degradation is possible under specific anaerobic conditions. nih.gov

The bacterium Aromatoleum aromaticum EbN1 is a model organism for the anaerobic degradation of alkylphenols like p-cresol (B1678582) and p-ethylphenol under denitrifying conditions. nih.gov The degradation pathways in such organisms are highly specific and are initiated by different enzyme systems depending on the substrate. nih.gov This highlights that the ability of a microbial community to degrade a specific alkylphenol isomer depends on the presence of bacteria with the appropriate specialized enzymes.

A variety of microorganisms, including bacteria and fungi, are capable of degrading alkylphenols. academicjournals.org The specific strains and the enzymes they produce are key to the degradation process.

Bacterial Strains :

Sphingomonas and related genera : These bacteria are frequently identified as degraders of long-chain alkylphenols like nonylphenol. They often employ an unusual ipso-substitution mechanism, where the branched alkyl group is removed and replaced by a hydroxyl group, rather than the typical ring hydroxylation pathway. nih.gov

Aromatoleum aromaticum : This betaproteobacterium is a specialist in the anaerobic degradation of aromatic compounds, including alkylphenols like p-cresol. nih.gov

Corynebacterium glutamicum : Possesses a unique enzyme system (CreHI/CreJEF/CreG/CreC/CreD) that can selectively oxidize the alkyl side chains of phenols. pnas.org

Pseudomonas, Acinetobacter, Arthrobacter : These genera are known to degrade various monosubstituted phenols. academicjournals.orgnih.gov

Fungal Strains :

Fungi, such as strains of Fusarium solani , have been shown to be effective in degrading long-chain alkylphenols like 4-tert-octylphenol. nih.gov Fungal degradation can proceed through alkyl chain oxidation and the formation of phenolic polymers, often involving extracellular oxidative enzymes like laccases and cytochrome P450 monooxygenases. nih.govnih.gov

Table 2: Examples of Microorganisms and Enzymes in Alkylphenol Degradation

| Microorganism / Enzyme System | Target Compound(s) | Degradation Condition | Key Enzyme(s) / Pathway | Reference |

|---|---|---|---|---|

| Sphingomonas sp. | Nonylphenol (branched) | Aerobic | ipso-substitution | nih.gov |

| Aromatoleum aromaticum EbN1 | p-Cresol, p-Ethylphenol | Anaerobic (denitrifying) | Substrate-specific oxidation | nih.gov |

| Corynebacterium glutamicum | p- and m-alkylated phenols | Aerobic | CreJ (P450 monooxygenase) for alkyl chain oxidation | pnas.org |

| Fusarium solani | 4-tert-Octylphenol | Aerobic | Laccases, Cytochrome P450 monooxygenases | nih.govnih.gov |

This table provides examples of microbial systems known to degrade structurally related alkylphenols, suggesting potential mechanisms for 2-(1-Methylbutyl)phenol degradation.

Environmental Monitoring and Occurrence in Matrices

The environmental presence of 2-(1-Methylbutyl)phenol is not as extensively documented as that of other alkylphenols, such as nonylphenol and octylphenol. However, based on its classification as a phenolic compound and its use in industrial applications, its potential occurrence in various environmental matrices warrants consideration. Monitoring efforts for phenolic compounds in general provide a framework for understanding the potential distribution of 2-(1-Methylbutyl)phenol.

Research Findings

Detailed research specifically tracking the concentration of 2-(1-Methylbutyl)phenol in water, soil, air, and biota is limited in publicly available scientific literature. Most environmental studies on phenols tend to focus on a broader range of phenolic compounds or specific, more notorious isomers.

Water: Phenolic compounds are known to contaminate water sources, with concentrations varying widely depending on the proximity to industrial discharge points. A review of studies published between 2000 and 2023 identified over 60 different phenols in various water matrices, with concentrations ranging from less than 0.065 to 179,000,000 ng/L. ut.ac.ir The highest concentrations were reported in surface water canals in India. ut.ac.ir While these studies did not specifically list 2-(1-Methylbutyl)phenol, the data highlights the potential for phenolic compounds to be present in significant concentrations in water. Industrial wastewater, particularly from refineries and chemical plants, can contain phenol concentrations ranging from 100 to 1000 mg/L. noaa.gov

Air: Monitoring of phenol in the atmosphere, especially in urban and industrial areas, is conducted to assess air quality. Studies have shown that phenol concentrations in the air can be influenced by industrial emissions and meteorological conditions. epa.gov However, specific monitoring data for 2-(1-Methylbutyl)phenol in the atmosphere is not found in the available literature.

Biota: The bioaccumulation of phenolic compounds in aquatic organisms is a significant concern due to their potential toxicity. Studies on freshwater fish have shown that phenol can accumulate in various tissues, including the kidney, liver, gills, and muscle. epa.govnih.gov The rate of accumulation and elimination is dependent on the concentration and duration of exposure. epa.govnih.gov While these studies focused on phenol itself, the findings suggest that other lipophilic alkylphenols like 2-(1-Methylbutyl)phenol could also have the potential to bioaccumulate in aquatic life.

Data Tables

Due to the lack of specific monitoring data for 2-(1-Methylbutyl)phenol in the reviewed literature, data tables for its occurrence in various environmental matrices cannot be provided at this time. The following table presents information on analytical methods used for the determination of phenolic compounds in environmental samples, which would be applicable for monitoring 2-(1-Methylbutyl)phenol.

| Analytical Method | Matrix | Target Analytes | Detection Limit | Reference |

| Ultrasonic Extraction-Gas Chromatography (GC) | Soil | 21 Phenolic Compounds | 0.01-0.06 mg/kg | nih.gov |

| Solid-Phase Microextraction (SPME)-GC-FID | Soil | Phenol, 3-Chlorophenol | Not specified | service.gov.uk |

| High-Performance Liquid Chromatography (HPLC) | Soil | Total Phenols | 0.035 mg/kg | iaea.org |

| High-Performance Liquid Chromatography (HPLC) | Water | Various Phenols | Not specified | ut.ac.ir |

Applications in Advanced Materials Science

Synthesis of Chiral Nematic Liquid Crystals

Chiral nematic liquid crystals, also known as cholesteric liquid crystals, are materials that exhibit a helical arrangement of molecules. This helical structure is responsible for their unique optical properties, such as selective reflection of light, which makes them valuable in various technological applications. The introduction of a chiral center, such as the one present in 2-(1-methylbutyl)phenol, into a liquid crystal-forming molecule (mesogen) can induce this desirable helical superstructure.

While direct studies on the synthesis of chiral nematic liquid crystals from 2-(1-methylbutyl)phenol are not extensively documented in publicly available literature, significant research has been conducted on its positional isomer, S-(+)-4-(2′-methylbutyl)phenol. The principles derived from this research can be largely applied to understand the potential of 2-(1-methylbutyl)phenol in this field.

Design Principles for Cholesterogenic Derivatives

The fundamental design principle for creating cholesterogenic (chiral nematic) materials from chiral phenols involves their esterification with various aromatic acids to produce a range of new chiral liquid crystals. The resulting esters, if appropriately designed, will exhibit a liquid crystalline phase over a specific temperature range.

A key factor in the design of these materials is the concept of helical twisting power (HTP) . HTP is a measure of the efficiency with which a chiral dopant can induce a helical twist in a nematic host. A higher HTP means that a smaller amount of the chiral additive is needed to induce a desired helical pitch. The molecular structure of the chiral dopant plays a crucial role in determining its HTP.

For derivatives of chiral phenols like 2-(1-methylbutyl)phenol, the following principles are important:

Chiral Moiety: The 1-methylbutyl group provides the necessary chirality to induce a helical twist. The distance of the chiral center from the rigid core and its steric bulk can affect the HTP.

Linking Group: An ester linkage is commonly used to connect the chiral phenol (B47542) to other parts of the molecule.

Terminal Groups: The nature of the terminal groups on the molecule can significantly influence the melting point and the type of liquid crystal phase formed.

A particularly interesting design principle involves the incorporation of two chiral centers within the same molecule. This can be achieved by reacting a chiral phenol, such as S-(+)-2-(1-methylbutyl)phenol, with an optically active acid. Materials containing two chiral centers have been shown to exhibit very small helical pitch lengths, which is a desirable property for certain applications.

Structure-Mesophase Relationship Studies

The relationship between the molecular structure of these compounds and their resulting liquid crystal phase (mesophase) is a critical area of study. By systematically varying the different components of the molecule, researchers can tune the properties of the liquid crystal, such as its temperature range, helical pitch, and type of mesophase (e.g., nematic, smectic).

Based on studies of the closely related S-(+)-4-(2′-methylbutyl)phenol, the following structure-property relationships can be inferred for derivatives of 2-(1-methylbutyl)phenol:

| Molecular Feature | Effect on Mesophase Properties |

| Length of the acid chain | Can influence the melting point and the breadth of the nematic or cholesteric range. |

| Presence of lateral substituents | Can lower the melting point and affect the type of smectic phase observed. |

| Number of aromatic rings in the core | Generally increases the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid). |

| Introduction of a second chiral center | Leads to a significant decrease in the helical pitch length. |

These relationships allow for the rational design of new cholesteric liquid crystals with specific, tailored properties for various applications.

Functional Materials Development

Beyond the realm of liquid crystals, the application of 2-(1-methylbutyl)phenol in the development of other advanced functional materials is not extensively documented in publicly available scientific literature. While phenols, in general, are used as monomers or additives in the synthesis of polymers like phenol-formaldehyde resins, specific data on the incorporation of 2-(1-methylbutyl)phenol into high-performance polymers or advanced composites is scarce.

Theoretically, the bulky, chiral 1-methylbutyl group could impart unique properties to polymers, such as:

Increased solubility in organic solvents due to the disruption of polymer chain packing.

Modified thermal properties , such as a lower glass transition temperature.

Induction of chirality into the polymer backbone, which could have applications in chiral separations or optical materials.

However, without specific research studies, these remain hypothetical applications. The primary documented use of 2-(1-methylbutyl)phenol in materials science is as a synthon for the creation of chiral nematic liquid crystals.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 2-(1-Methylbutyl)phenol. matec-conferences.org This powerful analytical tool combines the superior separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry. matec-conferences.org In GC, the sample mixture is vaporized and separated into its individual components as it travels through a capillary column. matec-conferences.org These separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are sorted based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. imrpress.com This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparing it to established spectral libraries like the National Institute of Standards and Technology (NIST) database. imrpress.com

For phenolic compounds, a derivatization step is often employed prior to GC-MS analysis to improve their volatility and chromatographic behavior. gnest.org Acetylation with acetic anhydride (B1165640) is a common, simple, and effective derivatization procedure for this purpose. gnest.org

The analysis of 2-(1-Methylbutyl)phenol can be approached using both targeted and untargeted metabolomics strategies, each offering distinct advantages. researchgate.netnih.gov

Targeted metabolomics focuses on the quantitative analysis of a predefined set of known metabolites. nih.gov This approach is highly sensitive and specific, providing precise concentration measurements of the target compounds. It is the method of choice when the goal is to determine the exact amount of 2-(1-Methylbutyl)phenol in a sample. nih.gov

Untargeted metabolomics , also known as discovery-based metabolomics, aims to capture a comprehensive snapshot of all detectable metabolites in a sample, including those that are unknown. nih.gov This global profiling approach is invaluable for identifying unexpected compounds and for exploring the broader metabolic context in which 2-(1-Methylbutyl)phenol is found. nih.gov While it provides relative quantification, its strength lies in hypothesis generation and the discovery of novel biomarkers or metabolic pathways. researchgate.net The workflow for untargeted metabolomics typically involves several steps, including noise filtering, peak detection, deconvolution, and alignment, before feature annotation and metabolite identification. nih.gov

Achieving reliable and accurate results in GC-MS analysis hinges on the careful optimization of chromatographic conditions. nih.gov This optimization process is critical for ensuring good separation of the target analyte from other components in the sample matrix, leading to sharp, symmetrical peaks and improved sensitivity. nih.gov Key parameters that are typically optimized include:

GC Column: The choice of the capillary column, particularly its stationary phase, is crucial. For the analysis of phenols and other alkylphenols, apolar stationary phases like 5% phenylmethylpolysiloxane are commonly used. oiv.int

Temperature Program: The oven temperature program, which involves setting the initial temperature, ramp rates, and final temperature, directly influences the separation of compounds based on their boiling points and interactions with the stationary phase. gnest.org

Injector and Detector Temperatures: The injector temperature must be high enough to ensure complete vaporization of the sample without causing thermal degradation of the analytes. gnest.org The detector temperature is also optimized to ensure efficient detection. gnest.org

Carrier Gas Flow Rate: The flow rate of the carrier gas, typically helium or hydrogen, affects the efficiency of the separation. gnest.org